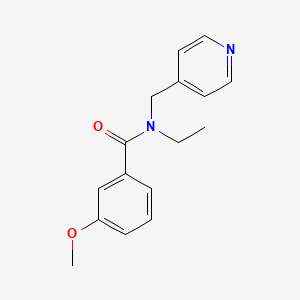

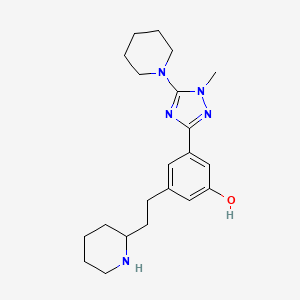

![molecular formula C18H23N3O3 B5458605 2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)

2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide," involves multiple steps, typically starting from base compounds through reactions such as cyclocondensation, Williamson reaction, and aminolysis. For example, a related compound, 1,4-Di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized via the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide, showcasing the complexity of synthesizing such molecules (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like IR, 1H NMR, and single crystal X-ray diffraction. For example, in the synthesis of 1,4-Di(2-methoxyphenyl)-2,5-piperazinedione, X-ray diffraction revealed the molecule's non-planar structure with specific dihedral angles, indicating the complex three-dimensional arrangements these molecules can adopt (Zhang et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including N-acyliminium ion chemistry, to form bridged piperazine-3-ones, showcasing the versatility and reactivity of the piperazine moiety within these structures (Veerman et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the compound's stability, packing, and intermolecular interactions, which are essential for its potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. The presence of the piperazine ring, furylmethyl group, and methoxyphenyl moiety contributes to the compound's unique chemical behavior, such as its potential enzyme inhibitory activity and antibacterial properties (Hussain et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of the alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetic properties of the compound include absorption, distribution, metabolism, and excretion (ADME). These properties have been studied using in silico docking and molecular dynamics simulations, along with ADME calculations . The results of these studies have identified promising lead compounds .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole (5) displayed the highest α1-AR affinity (Ki = 22 nM) .

properties

IUPAC Name |

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-17-7-3-2-6-16(17)19-18(22)14-21-10-8-20(9-11-21)13-15-5-4-12-24-15/h2-7,12H,8-11,13-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZNDJIFEQVBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

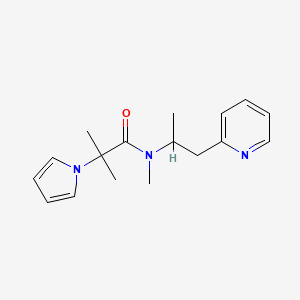

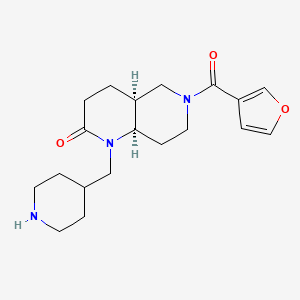

![4-morpholin-4-yl-7-[3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5458547.png)

![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)

![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide](/img/structure/B5458570.png)

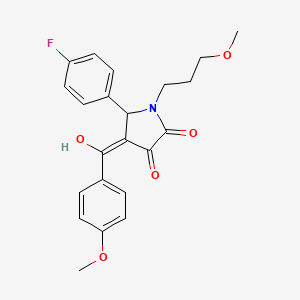

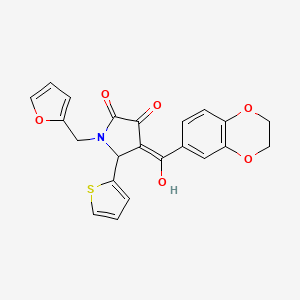

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458593.png)

![2-methyl-4-pyrrolidin-1-yl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5458616.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-hydroxy-4-methylbenzamide](/img/structure/B5458620.png)

![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5458626.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5458627.png)